molecular formula C10H10N2O B8635588 6-Cyclopropyl-5-methoxypicolinonitrile

6-Cyclopropyl-5-methoxypicolinonitrile

Cat. No.: B8635588
M. Wt: 174.20 g/mol
InChI Key: XRBSESVYUYSGNK-UHFFFAOYSA-N
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Description

6-Cyclopropyl-5-methoxypicolinonitrile is a substituted picolinonitrile derivative characterized by a pyridine ring core with a nitrile group at position 2, a methoxy group (-OCH₃) at position 5, and a cyclopropyl moiety at position 6. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol. The compound’s structure combines electron-donating (methoxy) and sterically bulky (cyclopropyl) groups, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

6-cyclopropyl-5-methoxypyridine-2-carbonitrile

InChI

InChI=1S/C10H10N2O/c1-13-9-5-4-8(6-11)12-10(9)7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

XRBSESVYUYSGNK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)C#N)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-5-methoxypicolinonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyano-5-methoxypyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-5-methoxypicolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the methoxy or nitrile groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

6-Cyclopropyl-5-methoxypicolinonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-5-methoxypicolinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Picolinonitrile Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Features
This compound Cyclopropyl (6), Methoxy (5) C₁₀H₁₀N₂O 174.20 Electron-donating methoxy, steric bulk
6-Amino-5-nitropicolinonitrile Amino (6), Nitro (5) C₆H₄N₄O₂ 164.12 Electron-withdrawing nitro, basic amino
6-((1-Formylcyclopropyl)methoxy)picolinonitrile (1-Formylcyclopropyl)methoxy (6) C₁₁H₈N₂O₂ 200.20 Bulky ether substituent, formyl group

Key Observations:

In contrast, the nitro group in 6-Amino-5-nitropicolinonitrile is strongly electron-withdrawing, which may enhance electrophilic reactivity but reduce solubility in nonpolar solvents .

Steric Effects: The cyclopropyl group introduces steric hindrance, which could slow down nucleophilic substitution reactions compared to smaller substituents like the amino group in 6-Amino-5-nitropicolinonitrile.

Safety and Reactivity: 6-Amino-5-nitropicolinonitrile’s nitro group is associated with higher toxicity, necessitating strict safety protocols (e.g., immediate medical attention upon inhalation) . The methoxy and cyclopropyl groups in the target compound likely reduce acute hazards, though specific toxicological data are unavailable.

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